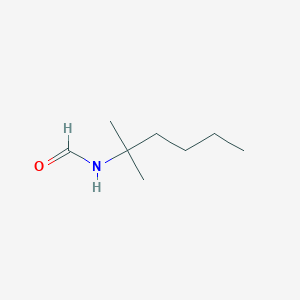
N-(2-Methylhexan-2-YL)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylhexan-2-YL)formamide is an organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of a formamide group attached to a 2-methylhexan-2-yl group. It is a colorless liquid with various applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylhexan-2-YL)formamide can be achieved through the reaction of 2-methylhexan-2-amine with formic acid or its derivatives. One common method involves the use of formic acid and the corresponding amine under mild heating conditions to form the desired formamide. The reaction can be represented as follows:
2-Methylhexan-2-amine+Formic acid→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfonated rice husk ash (RHA-SO3H) has been reported to promote the preparation of formamides efficiently .
化学反応の分析
Types of Reactions
N-(2-Methylhexan-2-YL)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the formamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxylamine (NH2OH) can react with the formamide group.
Major Products Formed
Oxidation: 2-Methylhexanoic acid.
Reduction: 2-Methylhexan-2-amine.
Substitution: Formation of oximes and hydrazones.
科学的研究の応用
N-(2-Methylhexan-2-YL)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-Methylhexan-2-YL)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the activity of enzymes and receptors. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
Formamide: A simpler formamide with a single formyl group attached to an amine.
N,N-Dimethylformamide: A formamide with two methyl groups attached to the nitrogen atom.
N,N-Diethylformamide: A formamide with two ethyl groups attached to the nitrogen atom.
Uniqueness
N-(2-Methylhexan-2-YL)formamide is unique due to the presence of the 2-methylhexan-2-yl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with other molecules, making it valuable in specific applications where other formamides may not be suitable.
特性
CAS番号 |
90393-03-6 |
|---|---|
分子式 |
C8H17NO |
分子量 |
143.23 g/mol |
IUPAC名 |
N-(2-methylhexan-2-yl)formamide |
InChI |
InChI=1S/C8H17NO/c1-4-5-6-8(2,3)9-7-10/h7H,4-6H2,1-3H3,(H,9,10) |
InChIキー |
SQNFLOHKJCKMNY-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(C)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)
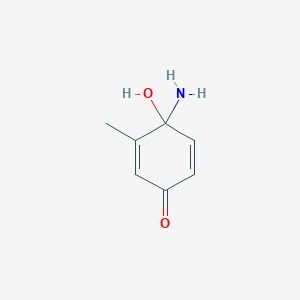

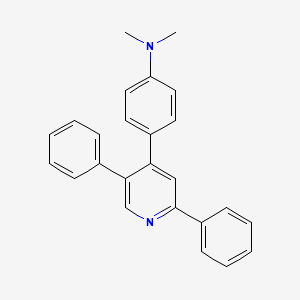

![6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol](/img/structure/B14363789.png)
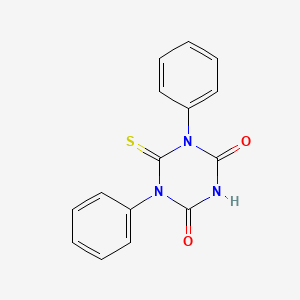
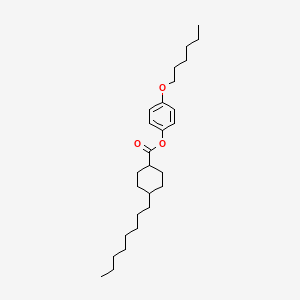
![Bicyclo[1.1.0]butane-2,4-dicarbaldehyde](/img/structure/B14363796.png)
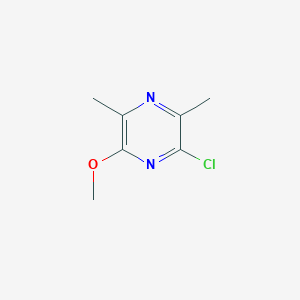
![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)
![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)
![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)
